molecular formula C19H25N3O3S2 B2967857 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide CAS No. 2034608-51-8

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide

Cat. No.: B2967857
CAS No.: 2034608-51-8
M. Wt: 407.55
InChI Key: WZKIVPHUKFGRKH-UHFFFAOYSA-N
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Description

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features.

    Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and sensors.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can interact with biological membranes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(thiophen-2-yl)benzamide: Similar structure but with a different position of the thiophene ring.

    N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(furan-3-yl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and interactions with biological targets. This uniqueness can lead to distinct biological activities and applications compared to similar compounds.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c1-21(2)27(24,25)22-10-7-15(8-11-22)13-20-19(23)17-5-3-16(4-6-17)18-9-12-26-14-18/h3-6,9,12,14-15H,7-8,10-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKIVPHUKFGRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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